Cas no 942002-54-2 (N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide)

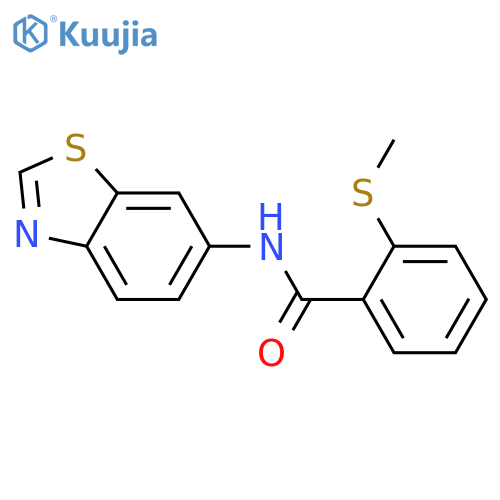

942002-54-2 structure

商品名:N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide

CAS番号:942002-54-2

MF:C15H12N2OS2

メガワット:300.398580551147

CID:5503734

N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(1,3-benzothiazol-6-yl)-2-methylsulfanylbenzamide

- N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide

-

- インチ: 1S/C15H12N2OS2/c1-19-13-5-3-2-4-11(13)15(18)17-10-6-7-12-14(8-10)20-9-16-12/h2-9H,1H3,(H,17,18)

- InChIKey: MUZUQYMCRZEJSE-UHFFFAOYSA-N

- ほほえんだ: C(NC1C=C2SC=NC2=CC=1)(=O)C1=CC=CC=C1SC

N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2806-0126-10mg |

N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |

942002-54-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2806-0126-3mg |

N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |

942002-54-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2806-0126-4mg |

N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |

942002-54-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2806-0126-5mg |

N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |

942002-54-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2806-0126-20mg |

N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |

942002-54-2 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2806-0126-1mg |

N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |

942002-54-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2806-0126-75mg |

N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |

942002-54-2 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2806-0126-2μmol |

N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |

942002-54-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2806-0126-100mg |

N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |

942002-54-2 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2806-0126-20μmol |

N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |

942002-54-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

942002-54-2 (N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide) 関連製品

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量